3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine
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Overview
Description
3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine is a heterocyclic compound that features a pyrazole ring substituted with a bromophenyl group and two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine typically involves multi-step reactions. One common method includes the nitration of a suitable precursor, followed by reduction to convert the nitro group to an amine, and finally bromination to introduce the bromine atom . Another approach involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule.
Substitution: The bromine atom can be substituted with other groups through reactions such as Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts and boron reagents are typically employed in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling can produce various substituted pyrazoles with different functional groups .
Scientific Research Applications
3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Explored for its potential as a pharmacophore in drug design due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine involves its interaction with specific molecular targets. The compound’s pyrazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways and molecular targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
3-(3-Bromophenyl)-1,2,4-triazines: These compounds share a similar bromophenyl group but have a different heterocyclic core.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: Another pyrazole derivative with different substituents.
Uniqueness
3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual amine groups and bromophenyl substitution make it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C10H11BrN4 |
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Molecular Weight |
267.13 g/mol |
IUPAC Name |
5-(3-bromophenyl)-2-methylpyrazole-3,4-diamine |
InChI |
InChI=1S/C10H11BrN4/c1-15-10(13)8(12)9(14-15)6-3-2-4-7(11)5-6/h2-5H,12-13H2,1H3 |
InChI Key |
ZBNAEWMQYBGMLX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC(=CC=C2)Br)N)N |
Origin of Product |
United States |
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